Product packaging for 5-Methyl-1H-indazole-3,7-diamine(Cat. No.:)

5-Methyl-1H-indazole-3,7-diamine

Cat. No.: B15256069
M. Wt: 162.19 g/mol
InChI Key: XGKWACHIKGZWEQ-UHFFFAOYSA-N
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Description

5-Methyl-1H-indazole-3,7-diamine (CAS 2059966-93-5) is a chemical compound with the molecular formula C8H10N4 and a molecular weight of 162.19 g/mol . It is an amino-substituted indazole derivative, a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug discovery . The indazole scaffold is a privileged structure in pharmacology, known for its broad spectrum of biological activities. Indazole-based compounds have been developed as potent agents in various therapeutic areas, including as anti-cancer drugs, antimicrobials, selective inhibitors of nitric oxide synthase (NOS), and anti-inflammatory agents . For instance, several approved drugs like Pazopanib (a tyrosine kinase inhibitor for renal cell carcinoma) and Niraparib (a PARP inhibitor) feature the indazole core, underscoring its value in developing novel therapeutics . The specific research value of this compound lies in its functionalization potential; it serves as a key synthetic intermediate. Researchers can utilize this diamino-indazole building block to construct more complex molecules for screening and development in pharmaceutical and biological research . The presence of multiple amino groups allows for further chemical modifications, enabling the exploration of structure-activity relationships. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N4 B15256069 5-Methyl-1H-indazole-3,7-diamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

5-methyl-1H-indazole-3,7-diamine

InChI

InChI=1S/C8H10N4/c1-4-2-5-7(6(9)3-4)11-12-8(5)10/h2-3H,9H2,1H3,(H3,10,11,12)

InChI Key

XGKWACHIKGZWEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)N)NN=C2N

Origin of Product

United States

Synthetic Methodologies for 5 Methyl 1h Indazole 3,7 Diamine and Its Derivatives

Established Pathways for 1H-Indazole Core Synthesis

The construction of the 1H-indazole scaffold is a foundational step in organic synthesis, with numerous methods developed to create this bicyclic heteroaromatic system. nih.govchemicalbook.com Since 1H-indazole is generally more thermodynamically stable than its 2H-indazole tautomer, it is often the predominant form. nih.govchemicalbook.com

The formation of the indazole ring often involves intramolecular cyclization reactions, where a key nitrogen-nitrogen bond is formed or a pre-existing one is incorporated into the ring system.

From Arylhydrazones: A common and versatile method involves the cyclization of arylhydrazones. nih.gov For instance, diaryl and tert-butyl aryl ketone hydrazones can undergo direct aryl C-H amination using iodine to yield 1H-indazoles. nih.gov Another approach uses [bis-(trifluoroacetoxy)iodo]benzene (PIFA) as an oxidant for the same transformation. nih.gov An electrochemical method for the radical Csp²–H/N–H cyclization of arylhydrazones has also been developed, offering an efficient and sustainable route to 1H-indazoles. rsc.org

[3+2] Cycloaddition: This approach involves the reaction of arynes with diazo compounds. organic-chemistry.orgacs.orgorganic-chemistry.org N-tosylhydrazones can serve as precursors, generating diazo compounds in situ that then react with arynes to form 3-substituted indazoles. organic-chemistry.orgacs.orgorganic-chemistry.org This method is notable for its mild reaction conditions. acs.orgorganic-chemistry.org

From o-Substituted Anilines: The diazotization of o-alkynylanilines followed by cyclization is a known route to 3-substituted 1H-indazoles. chemicalbook.com Similarly, diazotization of o-toluidine (B26562) can lead to the formation of the 1H-indazole ring through ring closure involving the methyl group. chemicalbook.com

Reductive Cyclization: The ring opening of isatin (B1672199) can produce an aminophenylglyoxylic acid, which, after diazotization and reductive cyclization, yields 1H-indazole-3-carboxylic acid, a key intermediate for further functionalization. chemicalbook.com Another reductive pathway involves the cyclization of 2-nitrobenzaldehydes. chemicalbook.comnih.gov

Table 1: Selected Cyclization Reactions for 1H-Indazole Synthesis

Starting MaterialReagents/ConditionsProduct TypeReference
ArylhydrazonesIodine, Potassium Iodide, Sodium Acetate1H-Indazoles nih.gov
N-Tosylhydrazones and ArynesCsF or KF, THF or MeCN3-Substituted 1H-Indazoles organic-chemistry.orgacs.org
o-AlkynylanilinesDiazotization-cyclization3-Substituted 1H-Indazoles chemicalbook.com
2-NitrobenzaldehydeReaction with aniline (B41778), then P(OEt)32-Aryl-2H-Indazoles nih.gov

To synthesize 5-Methyl-1H-indazole-3,7-diamine, the methyl group and two amino groups must be introduced onto the core structure. This is typically achieved by starting with a pre-functionalized benzene (B151609) ring or by functionalizing the indazole ring after its formation.

Methyl Group Introduction: The most direct method for introducing the C5-methyl group is to begin the synthesis with a starting material that already contains a methyl group at the corresponding position. For example, using a substituted 4-methylaniline derivative (a substituted p-toluidine) as the precursor for the indazole synthesis.

Amine Group Introduction:

At C3: 3-Aminoindazoles can be synthesized from 2-fluorobenzonitriles by reaction with hydrazine (B178648). chemicalbook.com A more general two-step method involves the palladium-catalyzed arylation of benzophenone (B1666685) hydrazone with 2-bromobenzonitriles, followed by an acidic deprotection and cyclization sequence. organic-chemistry.org Copper-catalyzed coupling of 2-halobenzonitriles with hydrazine derivatives also yields 3-aminoindazoles. organic-chemistry.org The 1H-indazole-3-amine structure is noted as an effective hinge-binding fragment in medicinal chemistry. mdpi.com

At C7 (and C3): The introduction of an amino group at C7 often involves the nitration of the indazole ring followed by reduction. A procedure for the synthesis of 3,7-dinitro-1H-indazole from 7-nitroindazole (B13768) has been described. chim.it This dinitro compound can then be reduced to the corresponding 3,7-diamine. The initial 7-nitroindazole can be prepared from an appropriate nitro-substituted precursor before the indazole ring is formed.

Regioselective Functionalization Strategies

A significant challenge in indazole chemistry is controlling the position of substitution, both on the nitrogen atoms of the pyrazole (B372694) ring and on the carbon atoms of the bicyclic system. chim.itnih.gov

Direct alkylation of 1H-indazoles often results in a mixture of N1- and N2-substituted products. nih.gov Achieving regioselectivity is crucial for synthesizing specific target molecules.

Base and Solvent Effects: The choice of base and solvent can heavily influence the N1:N2 ratio. For instance, in the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, using NaH in THF showed high N1-selectivity, which was attributed to the chelation of the Na+ cation between the N2-nitrogen and the C3-ester group. beilstein-journals.org In contrast, different conditions can favor the N2 product.

Thermodynamic vs. Kinetic Control: N1-substituted indazoles are often the thermodynamically more stable products. nih.gov Some strategies exploit an equilibration process to favor the N1 isomer. nih.gov For example, a recently developed method for N1-alkylation uses conditions that allow for the reversal of N2-alkylation, leading to the exclusive formation of the thermodynamic N1 product. rsc.orgrsc.org

Mitsunobu Reaction: The Mitsunobu reaction for N-alkylation of certain indazoles has been shown to have a strong preference for the formation of the N2-substituted regioisomer. beilstein-journals.orgnih.gov

Reagent-Controlled Alkylation: A highly selective N2-alkylation method uses alkyl 2,2,2-trichloroacetimidates under acidic conditions. wuxibiology.com Quantum mechanical analysis suggests that the reaction proceeds via the lower-energy 1-H tautomer, with a lower activation energy barrier for N2 attack compared to N1 attack, explaining the high selectivity. wuxibiology.com

Table 2: Regioselective N-Alkylation of Indazoles

Indazole SubstrateReagents/ConditionsMajor ProductN1:N2 RatioReference
Electron-deficient indazolesPentyl bromide, NaH, THFN1-alkyl>99:1 beilstein-journals.org
Indazole-3-carboxylaten-Pentanol, DBAD, PPh3, THF (Mitsunobu)N2-alkyl1:2.9 beilstein-journals.org
Various 1H-indazolesAlkyl 2,2,2-trichloroacetimidate, acidN2-alkylHighly selective for N2 wuxibiology.com
Various 1H-indazolesAldehyde, Silane, Lewis/Brønsted AcidN1-alkylHighly selective for N1 (thermodynamic) rsc.org

Functionalizing the carbon framework allows for the introduction of diverse substituents. While C5 and C7 functionalization often relies on using pre-substituted starting materials, direct C-H functionalization is an area of active research.

C3-Functionalization: The C3 position is often targeted for modification.

Halogenation: Regioselective halogenation, particularly iodination and bromination, at the C3 position is a key strategy. chim.it This is often achieved using reagents like N-bromosuccinimide (NBS) or I₂ with a base. chim.it The resulting 3-haloindazoles are versatile intermediates for metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction to introduce aryl or alkyl groups. mdpi.com

Amination: As mentioned, direct synthesis of 3-aminoindazoles is possible. chemicalbook.comorganic-chemistry.org

Formylation: A microwave-assisted, Selectfluor-mediated regioselective C3-formylation of 2H-indazoles using DMSO as the formylating agent has been developed. thieme-connect.de

Nitration: The synthesis of 3,7-dinitro-1H-indazole involves the nitration of 7-nitroindazole, demonstrating functionalization at the C3 position. chim.it

C5- and C7-Functionalization: Introducing substituents at the C5 and C7 positions is most reliably accomplished by carrying the desired functional groups through the synthesis from a substituted aniline or another appropriate benzene derivative. For example, to obtain a 7-aminoindazole, one might start with a 2-amino-3-nitro-toluene derivative to build the indazole ring, followed by reduction of the nitro group. The synthesis of 7-nitroindazole, which can be further functionalized, has been reported. chim.it

Advanced Synthetic Approaches for this compound Analogues

Modern synthetic chemistry offers powerful tools for constructing complex indazole derivatives, often with improved efficiency and functional group tolerance.

Metal-Catalyzed C-H Activation: Rhodium- and palladium-catalyzed reactions are used for the direct C-H functionalization of the indazole core, enabling the formation of C-C and C-N bonds under redox-neutral or oxidative conditions. nih.gov For example, rhodium(III)-catalyzed C-H bond addition of azobenzenes to aldehydes provides an efficient, one-step synthesis of N-aryl-2H-indazoles. nih.gov

Electrochemical Synthesis: Electrochemistry provides a sustainable alternative to traditional reagents. An electrochemical method allows for the selective synthesis of 1H-indazoles or their corresponding N-oxides depending on the cathode material used. nih.gov These N-oxides are versatile intermediates for further C-H functionalization. nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields for various functionalization reactions on the indazole moiety, including cross-coupling reactions. rasayanjournal.co.in

Multicomponent and Cascade Reactions: Convergent strategies that build complexity in a few steps are highly valuable. A two-step synthesis of 1-arylindazole-3-carboxamides has been developed using a reaction between isocyanides, hydrazonoyl chlorides, and 2-hydroxymethylbenzoic acid, followed by an intramolecular Buchwald-Hartwig cyclization. unina.it This method also demonstrated the first use of benzylisocyanide as a convertible isocyanide to access N-arylindazole-3-carbonitriles. unina.it

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, essential for functionalizing the indazole core. The Suzuki-Miyaura coupling, which utilizes palladium catalysts to couple organoboron compounds with organic halides, is a particularly effective method for creating aryl-substituted indazoles. rsc.org

The synthesis of derivatives related to this compound can be envisioned starting from a halogenated precursor, such as 5-bromo-1H-indazole. nih.gov The Suzuki reaction provides a reliable method for preparing biaryl derivatives, and its application has been extended to heteroaryl partners. nih.gov For instance, the coupling of N- and C-3 substituted 5-bromoindazoles with various boronic acids proceeds in good yields using a palladium catalyst like Pd(dppf)Cl₂ or Pd(PPh₃)₄. nih.govnih.gov

A general approach for synthesizing C-3 functionalized indazoles involves the initial iodination of the 1H-indazole, protection of the N-1 position with a group like tert-butyloxycarbonyl (Boc), followed by the Suzuki-Miyaura cross-coupling reaction. mdpi.com This sequence allows for the introduction of a wide variety of aryl and heteroaryl groups at the C-3 position. nih.gov The synthesis of 3,5-disubstituted indazole derivatives often starts from precursors like 5-bromo-2-fluorobenzonitrile, which is first cyclized to form 5-bromo-1H-indazol-3-amine, followed by a Suzuki coupling to introduce substituents at the C-5 position. nih.gov

The reaction conditions are critical for a successful coupling. A typical Suzuki-Miyaura reaction for indazole derivatization involves a palladium catalyst, a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), and a solvent system like a mixture of 1,4-dioxane (B91453) and water. rsc.orgnih.gov Microwave irradiation can be employed to accelerate the reaction and improve yields, particularly for the synthesis of 3-aryl-NH-indazoles from 3-iodo-N-Boc indazoles. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Indazole Synthesis

Starting MaterialCoupling PartnerCatalystBaseSolventConditionsProduct TypeYieldReference
5-Bromo-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DimethoxyethaneNot specified5-(Pyrrol-2-yl)-1H-indazoleGood nih.gov
tert-Butyl 3-iodo-5-methoxy-1H-indazole-1-carboxylatePhenylboronic acidPd(PPh₃)₄2N Na₂CO₃1,4-Dioxane120 °C, Microwave, 40 min5-Methoxy-3-phenyl-1H-indazole>80% nih.gov
Bromo-indazole carboxamideVarious organoboronic acidsPdCl₂(dppf)·(DCM)K₂CO₃1,4-Dioxane/Water100 °C, 12 hoursSubstituted indazole carboxamidesNot specified rsc.org
5-Bromo-1H-indazol-3-amineVarious boronic acid estersPdCl₂(dppf)₂Cs₂CO₃1,4-Dioxane/H₂O90 °C, 6 hours5-Aryl-1H-indazol-3-amines75–80% nih.gov

Multi-component Reactions and One-pot Syntheses

Multi-component reactions (MCRs) and one-pot syntheses offer significant advantages in terms of efficiency, atom economy, and reduced waste by combining multiple reaction steps into a single operation without isolating intermediates. nih.gov These strategies have been successfully applied to the synthesis of the indazole scaffold and its derivatives.

One-pot procedures can be used to construct the indazole ring system itself. For example, a metal-free, one-pot reaction of readily available 2-aminophenones with hydroxylamine (B1172632) derivatives provides indazoles in very good yields under mild conditions. organic-chemistry.org Another approach involves the [3+2] annulation of arynes with hydrazones. organic-chemistry.org Stable and inexpensive N-tosylhydrazones can react with arynes, generated in situ, to afford 3-substituted indazoles through a 1,3-dipolar cycloaddition. organic-chemistry.orgorgsyn.org

Copper-catalyzed one-pot syntheses have also been developed. A copper(I)-mediated one-pot synthesis of 2,3-dihydro-1H-indazoles from ortho-iodo benzylbromides provides the desired products in moderate to good yields (55%-72%). nih.govresearchgate.net This method involves an Ullman-type coupling followed by an intramolecular cyclization. researchgate.net Furthermore, a cascade coupling-condensation process catalyzed by copper can produce substituted 3-aminoindazoles from 2-halobenzonitriles and hydrazine derivatives. organic-chemistry.org

These multi-component and one-pot methodologies provide rapid access to complex indazole structures that can serve as precursors for compounds like this compound. The ability to assemble the core and introduce functionality in a single pot represents a highly efficient synthetic route. nih.govnih.gov

Table 2: Examples of Multi-component and One-pot Reactions for Indazole Synthesis

Reaction TypeComponentsCatalyst/ReagentProductKey FeaturesReference
Annulation2-Aminophenones, Hydroxylamine derivativesNone (Metal-free)IndazolesOperationally simple, mild, broad functional group tolerance. organic-chemistry.org
[3+2] CycloadditionN-Tosylhydrazones, Aryne precursorsCsF3-Substituted IndazolesIn situ generation of diazo compounds and arynes. organic-chemistry.orgorgsyn.org
Copper-mediated one-potortho-Iodo benzylbromides, bis-BOC protected hydrazineCuI, 1,10-phenanthroline, Cs₂CO₃2,3-Dihydro-1H-indazolesModerate to good yields (55-72%). nih.govresearchgate.netresearchgate.net
Cascade reaction2-Halobenzonitriles, Hydrazine carboxylatesCopperSubstituted 3-AminoindazolesCascade coupling-(deacylation-)condensation process. organic-chemistry.org

Stereoselective and Chemo-selective Derivatization Techniques

The derivatization of a molecule with multiple reactive sites, such as this compound, requires precise control of selectivity. Chemo-selective techniques distinguish between different functional groups, while stereoselective methods control the spatial arrangement of newly formed bonds.

A significant challenge in indazole chemistry is the regioselective functionalization at the N-1 versus N-2 positions. researchgate.netacs.org The use of specific protecting groups can direct reactions to a desired location. For instance, indazoles can be regioselectively protected at the N-2 position with a 2-(trimethylsilyl)ethoxymethyl (SEM) group. acs.orgnih.gov This SEM group can then direct regioselective lithiation at the C-3 position, allowing the resulting nucleophile to react with various electrophiles to create C-3 substituted indazole derivatives. acs.orgnih.gov The SEM group can be subsequently removed under mild conditions. acs.org The steric hindrance of existing substituents can also influence the site of protection; a 7-methyl group, for example, can increase the proportion of N-2 protection due to steric blocking of the N-1 position. acs.org

Stereoselective synthesis is crucial when creating chiral centers. A highly C-3 selective and enantioselective allylation of 1H-N-(benzoyloxy)indazoles has been achieved using copper hydride (CuH) catalysis. semanticscholar.orgchemrxiv.org This method allows for the efficient preparation of C-3 allylated 1H-indazoles with quaternary stereocenters in high enantioselectivity. semanticscholar.orgchemrxiv.org Density functional theory (DFT) calculations suggest the reaction proceeds through a six-membered Zimmerman-Traxler-type transition state, where steric interactions govern the enantioselectivity. semanticscholar.orgchemrxiv.org

These advanced derivatization techniques are essential for synthesizing specific isomers and stereoisomers of complex indazole derivatives, which is often critical for their intended biological function.

Analytical Methodologies for Structural Elucidation in Synthetic Research

The unambiguous determination of the structure of newly synthesized compounds is a cornerstone of chemical research. For indazole derivatives like this compound, a combination of spectroscopic and crystallographic techniques is employed for complete structural elucidation. rsc.orgmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both proton (¹H) and carbon-¹³ (¹³C) NMR are indispensable tools for characterizing indazole derivatives. nih.govnih.gov

¹H NMR : The chemical shifts and coupling patterns of the aromatic protons provide detailed information about the substitution pattern on the benzene ring. The NH proton signal, often a broad singlet, can be found at a characteristic downfield chemical shift (e.g., ~13 ppm in DMSO-d₆). chemicalbook.com NOE (Nuclear Overhauser Effect) studies are crucial for unequivocally assigning the regiochemistry of substitution, particularly for distinguishing between N-1 and N-2 isomers. acs.org

¹³C NMR : This technique is particularly powerful for assigning the position of substituents. The chemical shifts of the carbon atoms in the indazole ring are sensitive to the electronic environment, allowing for clear differentiation between isomers. nih.gov

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of a compound, which confirms its elemental composition. rsc.orgmdpi.com The fragmentation patterns observed in the mass spectrum can provide further structural information, helping to corroborate the proposed structure. researchgate.net

Table 3: Key Analytical Techniques for Indazole Characterization

TechniqueInformation ProvidedKey Diagnostic Features for IndazolesReference
¹H NMR Spectroscopy Proton environment, substitution pattern, connectivity.Chemical shifts of aromatic and NH protons; NOE for N-1/N-2 isomer assignment. acs.orgnih.govchemicalbook.com
¹³C NMR Spectroscopy Carbon skeleton, isomer identification.Distinct chemical shifts for carbons in different isomeric forms. nih.gov
Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS), fragmentation.Molecular ion peak corresponding to the expected mass; characteristic fragment ions. rsc.orgmdpi.com
X-ray Crystallography Absolute 3D structure, bond lengths/angles, solid-state packing.Unambiguous determination of tautomeric form and substitution pattern; analysis of hydrogen bonding. nih.govcore.ac.ukacs.org

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Methyl 1h Indazole 3,7 Diamine Derivatives

Elucidation of Key Structural Determinants for Biological Activity

The biological activity of derivatives based on the 5-Methyl-1H-indazole-3,7-diamine scaffold is governed by several key structural features that facilitate interactions with target biomolecules, particularly protein kinases.

The 1H-Indazole Core : The bicyclic indazole ring system is a primary determinant of activity. It is largely planar and provides a rigid scaffold for the precise spatial orientation of its substituents. The aromatic nature of the ring allows for crucial π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in a target's binding pocket. hanyang.ac.kr Furthermore, the indazole nucleus itself is considered a bioisosteric surrogate for other key heterocycles like indole (B1671886) and benzimidazole, expanding its potential target space. pnrjournal.com

The 3-Amino Group : The amino group at the C3-position is a critical hydrogen bond donor. In many kinase inhibitors, this group forms a canonical hydrogen bond with the backbone carbonyl oxygen of a hinge region residue in the ATP-binding site. nih.govhanyang.ac.kr This interaction is often essential for anchoring the ligand in the active site and achieving potent inhibition.

The 7-Amino Group : The second amino group at the C7-position introduces an additional hydrogen bonding center. This group can form secondary hydrogen bonds with nearby residues, significantly enhancing binding affinity and selectivity compared to monosubstituted indazoles. The presence of two amino groups in a specific spatial arrangement creates a distinct pharmacophore that can be exploited for targeting unique features of a binding site.

The N1-H Moiety : The proton at the N1 position of the pyrazole (B372694) ring is another vital hydrogen bond donor. hanyang.ac.kr Similar to the 3-amino group, the N1-H can interact with hinge region residues or other hydrogen bond acceptors, further stabilizing the ligand-target complex. hanyang.ac.kr Alkylation at this position, while sometimes beneficial, removes this donor capability and must be considered carefully in drug design.

The 5-Methyl Group : The methyl group at the C5-position primarily engages in hydrophobic (van der Waals) interactions. nih.gov It can occupy a small hydrophobic sub-pocket within the target's active site. The presence and nature of the substituent at this position are crucial for modulating selectivity and potency. For example, replacing the methyl group with larger or smaller, more or less lipophilic, or polar groups can fine-tune the compound's interaction profile. nih.gov

A summary of the key interactions is presented below:

Structural Feature Primary Interaction Type Potential Interacting Residues
Indazole Ring System π-π Stacking Phe, Tyr, Trp
3-Amino Group (H-bond donor) Hydrogen Bonding Hinge region backbone C=O
7-Amino Group (H-bond donor) Hydrogen Bonding Amino acid side chains (e.g., Asp, Glu) or backbone
N1-H of Pyrazole (H-bond donor) Hydrogen Bonding Hinge region backbone C=O or N

Impact of Substituent Modifications on Ligand-Target Interactions

Modifying the substituents on the this compound scaffold directly influences its interaction with biological targets, affecting potency, selectivity, and pharmacokinetic properties. SAR studies on related indazole series provide valuable insights into the potential effects of such modifications. rsc.org

Modification at C5 : The 5-position is a key site for exploring hydrophobic pockets. nih.gov Replacing the methyl group with other substituents can have significant consequences:

Alkyl Groups : Increasing the size of the alkyl chain (e.g., ethyl, propyl) could enhance hydrophobic interactions if the pocket can accommodate the larger group, but may also introduce steric clashes.

Halogens (e.g., -F, -Cl) : Introducing halogens alters the electronic properties of the benzene (B151609) ring and can lead to halogen bonding, a specific non-covalent interaction. A chloro group is roughly the size of a methyl group and can serve as a classical isostere. youtube.com

Polar Groups (e.g., -OH, -OCH₃) : Adding polar groups at this position could establish new hydrogen bonds with the target or improve aqueous solubility, but might be detrimental if the pocket is strictly hydrophobic.

Modification of the 3- and 7-Amino Groups : These groups are prime candidates for derivatization to extend into solvent-exposed regions or other nearby pockets.

Acylation : Converting the amines to amides (e.g., -NHC(O)R) introduces a hydrogen bond acceptor (the carbonyl oxygen) and allows for the introduction of various R groups to probe different chemical spaces. This strategy is used in compounds like Entrectinib, where an amide linkage is critical for activity. nih.gov

Alkylation : N-alkylation can modify steric bulk and basicity. However, it also reduces the number of hydrogen bond donor sites, which could be detrimental to hinge-binding interactions.

The table below summarizes the potential impact of these modifications.

Modification SiteSubstituentPotential Impact on Ligand-Target Interaction
C5-Position Larger Alkyl GroupsIncreased hydrophobic interaction or steric hindrance
Halogens (F, Cl)Altered electronics, potential for halogen bonding
Phenyl/Aryl GroupsAdditional π-π or hydrophobic interactions
3-Amino Group Acylation (-NHCOR)Introduces H-bond acceptor, allows vector growth
Sulfonylation (-NHSO₂R)Introduces H-bond acceptor, different geometry
7-Amino Group Acylation (-NHCOR)Probes different pockets, may improve selectivity
Alkylation (-NHR, -NR₂)Increased bulk, loss of H-bond donor capacity

For instance, studies on 3,5-disubstituted indazole derivatives have shown that introducing various substituted aromatic groups at the C-5 position can significantly modulate antitumor activity against different cell lines, highlighting the importance of this position for achieving selectivity. nih.gov

Conformational Analysis and its Role in Molecular Recognition

The three-dimensional conformation of a ligand is paramount for its ability to be recognized by and bind to a biological target. For the this compound scaffold, conformational analysis focuses on the planarity of the core and the rotational freedom of its substituents.

The fused indazole ring is a rigid, planar structure that acts as a stable anchor. hanyang.ac.kr The primary conformational flexibility arises from the rotation of the exocyclic amino groups at positions C3 and C7. The orientation of these groups relative to the core and to each other is critical for establishing the precise hydrogen-bonding network required for molecular recognition.

Hindered rotation can occur around the C-N bonds of the amino groups, especially if they are further substituted (e.g., acylated). scielo.org.mx The preferred conformation will be one that minimizes steric strain while maximizing favorable intramolecular and intermolecular interactions. For example, an intramolecular hydrogen bond between the 7-amino group and the N1-H of the pyrazole ring could influence the molecule's preferred shape and its presentation to the target.

Bioisosteric Principles Applied to the this compound Scaffold

Bioisosterism, the strategy of replacing a functional group with another that retains similar physical and chemical properties, is a powerful tool in drug design to optimize potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. youtube.comnih.gov This principle can be applied to various parts of the this compound scaffold.

Indazole Ring Bioisosteres : The indazole ring itself is often used as a bioisostere for other aromatic systems like indole, benzimidazole, or a catechol moiety. pnrjournal.comgoogle.com Conversely, these rings could potentially replace the indazole core, although this would significantly alter the hinge-binding pyrazole portion. A more common strategy is the introduction of nitrogen atoms into the benzene part of the ring, leading to azaindazoles, which can fine-tune hydrogen bonding capabilities and solubility.

Amine Bioisosteres : The amino groups are classical targets for bioisosteric replacement.

Classical Bioisosteres : Hydroxyl (-OH) or thiol (-SH) groups can act as alternative hydrogen bond donors.

Non-Classical Bioisosteres : Small heterocycles can mimic the functionality of the amine. For example, replacing an amide linkage with a 1,2,4-oxadiazole (B8745197) or a triazole is a common strategy to improve metabolic stability while maintaining key interactions. nih.govnih.gov

Methyl Group Bioisosteres : The 5-methyl group can be replaced by other groups of similar size and lipophilicity.

Classical Bioisosteres : A chlorine atom (-Cl) or an amino group (-NH₂) are classical isosteres for a methyl group. youtube.com While -NH₂ would drastically change the electronics, -Cl is a very common replacement that can block metabolic oxidation.

The following table provides examples of potential bioisosteric replacements for the scaffold.

Original GroupPotential Bioisostere(s)Rationale for Replacement
Indazole Core Azaindazole, BenzimidazoleModulate solubility, pKa, and H-bonding patterns
3-Amino / 7-Amino -OH, -CH₂OH, -NHCH₃Alter H-bonding capacity and steric profile
5-Methyl -Cl, -BrSimilar size, block metabolic oxidation
-CF₃, -CNSimilar size, strong electron-withdrawing effects
Amide Linker (if acylated) 1,2,4-Oxadiazole, 1,2,3-TriazoleImprove metabolic stability, maintain H-bond acceptors

Replacing a phenol (B47542) group with an indazole has been successfully used to inhibit glucuronidation, a common metabolic pathway, thereby improving a compound's metabolic stability. nih.gov This highlights how bioisosteric replacement of the core scaffold can lead to superior drug properties.

Rational Design Strategies Based on SAR Insights

The accumulated SAR and SPR data for indazole derivatives provide a solid foundation for the rational design of novel compounds based on the this compound scaffold. nih.gov A typical design strategy would proceed as follows:

Scaffold-Based Design : The 1H-indazole-3,7-diamine core is maintained as the primary pharmacophore responsible for key anchoring interactions (e.g., hinge binding). Computational docking studies can be used to model the scaffold within the active site of a target protein to confirm its binding mode and identify nearby pockets for exploration.

Structure-Guided Elaboration : Based on the docked pose, new functional groups are added to the scaffold to create favorable interactions with the target.

The 5-methyl position is targeted for modification to optimize interactions within its corresponding sub-pocket. A small library of analogs with different substituents at C5 (e.g., halo, cyano, small alkyls) would be synthesized to probe the pocket's steric and electronic requirements. nih.gov

The 3- and 7-amino groups are used as points for vector growth. By adding linkers and terminal functional groups (e.g., via acylation), these positions can be used to access adjacent regions of the active site, potentially increasing potency and selectivity. nih.gov

Molecular Hybridization : This strategy involves combining the this compound scaffold with other known pharmacophores. researchgate.netnih.gov For example, a fragment known to bind to a specific subsite could be attached to the 7-amino group to create a hybrid molecule with potentially synergistic binding affinity.

Property-Based Optimization : Throughout the design process, computational tools are used to predict ADME properties. Substitutions are chosen not only to improve potency but also to enhance drug-like properties such as solubility, membrane permeability, and metabolic stability. For example, if a lead compound suffers from rapid metabolism at the 5-methyl position, a rational design strategy would involve its replacement with a bioisostere like chlorine. youtube.com

This iterative cycle of design, synthesis, and biological evaluation, guided by SAR insights and computational modeling, is the most effective path to optimizing the this compound scaffold into a potent and selective clinical candidate.

Pre-clinical Biological Evaluation of this compound Remains Undocumented in Publicly Accessible Research

Comprehensive searches of scientific literature and patent databases have revealed a significant lack of available information regarding the pre-clinical biological evaluation of the specific chemical compound This compound . Despite the well-documented and broad-ranging biological activities of the indazole scaffold in numerous therapeutic areas, including oncology, detailed research focusing solely on this particular diamine derivative is not present in the public domain.

The indazole core is a prominent feature in many compounds that have been investigated for their potential as inhibitors of various protein kinases and modulators of cellular signaling pathways. These derivatives have been the subject of extensive research in the development of new anti-cancer agents. Studies on related indazole compounds have detailed their mechanisms of action, including the induction of apoptosis (programmed cell death) and the perturbation of the cell cycle in cancer cell lines.

However, specific data on the target identification, enzyme inhibition kinetics, and cellular pathway modulation for this compound are absent from current scientific publications. Consequently, an in-depth analysis of its molecular and cellular activities, as well as an elucidation of its biological mechanisms of action, cannot be provided at this time. There are no available studies detailing its antiproliferative or cytotoxic effects against cancer cell lines, nor is there information on its capacity to induce apoptosis or cause cell cycle arrest.

While the broader class of indazoles continues to be a fertile ground for drug discovery and development, the specific biological profile of this compound awaits scientific investigation. Future research would be necessary to determine its potential therapeutic value and to characterize its effects at the molecular and cellular levels.

Pre Clinical Biological Evaluation and Mechanistic Insights

Elucidation of Biological Mechanisms of Action in Cell-Based Models (non-human)

Modulation of Intracellular Signaling Cascades (e.g., STAT3, p53/MDM2 pathways)

There is no available research detailing the impact of 5-Methyl-1H-indazole-3,7-diamine on key intracellular signaling pathways such as the Signal Transducer and Activator of Transcription 3 (STAT3) or the p53/MDM2 axis. While other substituted indazole derivatives have been investigated for their ability to modulate these pathways in cancer cell lines, such findings cannot be extrapolated to this compound without specific experimental evidence.

Effects on Cell Migration and Invasion

Similarly, studies examining the influence of this compound on the migratory and invasive capacity of cells are not present in the available scientific literature. The ability of a compound to inhibit these processes is a critical aspect of its potential as an anti-cancer agent, but no such evaluations have been published for this specific molecule.

In Vivo (non-human model) Efficacy and Pharmacodynamic Studies

Consistent with the lack of in vitro data, there are no published reports on the in vivo efficacy of this compound in any preclinical disease models.

Efficacy in Relevant Pre-clinical Disease Models (e.g., tumor growth inhibition)

No studies demonstrating the effect of this compound on tumor growth or other disease parameters in animal models have been found. Therefore, its potential efficacy in a living organism remains uncharacterized.

Pharmacodynamic Biomarker Modulation in Animal Models

The absence of in vivo efficacy studies also means that there is no information on the modulation of pharmacodynamic biomarkers following administration of this compound in animal models. Such data would be essential for understanding the compound's mechanism of action and for confirming target engagement in a physiological context.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to characterizing the molecular properties of indazole derivatives. These calculations provide a detailed picture of the electron distribution and energy levels within the molecule.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

In studies of various indazole derivatives, DFT calculations have been used to determine these energy values. For instance, a computational study on a series of 1-butyl-1H-indazole-3-carboxamides revealed how different substituents affect the HOMO-LUMO gap. nih.gov It was observed that the distribution of HOMO and LUMO orbitals often spans the entire indazole core, indicating that the heterocyclic system is central to the molecule's electronic activity. nih.gov The HOMO-LUMO gap is a key descriptor in these analyses, helping to identify which derivatives are better electron donors or acceptors. nih.gov

Table 1: Illustrative HOMO-LUMO Gap Data for Indazole Derivatives

This interactive table, based on data from related indazole compounds, illustrates how electronic properties can be calculated. Specific values for 5-Methyl-1H-indazole-3,7-diamine would require a dedicated DFT study.

Compound ID (Example)HOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
8a-6.12-0.985.14
8c-6.25-1.115.14
8q-6.33-1.255.08
8u-5.99-1.554.44
8x-5.87-1.534.34
8z-5.91-1.614.30
Data derived from a DFT study on N-substituted 1-butyl-1H-indazole-3-carboxamide derivatives. The energy gap is calculated as ΔE = ELUMO - EHOMO. nih.gov

Indazoles exhibit annular tautomerism, existing as two primary forms: the 1H-indazole and the 2H-indazole tautomers. nih.govnih.gov Thermodynamic calculations have consistently shown that for the parent indazole and most substituted derivatives, the 1H-tautomer is the more stable and predominant form. nih.govnih.gov

The relative stability of these tautomers can be influenced by factors such as the nature and position of substituents, as well as the solvent environment. nih.govresearchgate.net DFT calculations are employed to compute the Gibbs free energy of different tautomeric forms, with the lower energy form being the more stable. For substituted 1,2,4-triazoles, a related class of heterocycles, studies have shown that electron-donating and electron-withdrawing substituents can stabilize different tautomers through intramolecular interactions. researchgate.net In the case of this compound, it is highly probable that the 1H tautomer is the most stable form, though the presence of multiple amine groups could lead to interesting intramolecular hydrogen bonding possibilities that might influence the tautomeric equilibrium.

To predict how a molecule will react, computational chemists use reactivity descriptors derived from DFT calculations. These include partial atomic charges and Fukui indices. nih.gov Partial charges indicate the distribution of electrons across the atoms, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) centers.

Fukui functions provide a more nuanced view of reactivity by identifying which atoms are most susceptible to nucleophilic attack (f+), electrophilic attack (f-), or radical attack (f0). rowansci.comsubstack.com These indices are calculated by analyzing the change in electron density when an electron is added to or removed from the molecule. substack.comjoaquinbarroso.com

A DFT study on methyl 5-bromo-1H-indazole-3-carboxylate and related structures used Natural Bond Orbital (NBO) analysis to calculate partial charges and Fukui indices for the two nitrogen atoms of the indazole ring. nih.gov The results showed that the N1 atom was typically more electronegative and had a larger Fukui index (f-), suggesting it is the more nucleophilic center in the absence of other directing factors. nih.gov This type of analysis is crucial for predicting the outcomes of reactions like alkylation. nih.gov

Table 2: Illustrative Reactivity Descriptors for an Indazole Derivative

This table demonstrates the type of data generated from NBO analysis for predicting reactivity in indazole systems.

Compound (Example)AtomPartial ChargeFukui Index (f-)
Methyl 1H-indazole-7-carboxylateN1-0.362520.15932
N2-0.305080.03122
Data derived from a DFT study on substituted indazoles. A higher Fukui index (f-) indicates greater nucleophilicity. nih.gov

For this compound, such calculations would be invaluable in predicting its sites of metabolism, chemical reactivity, and points of interaction with biological macromolecules.

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.govresearchgate.net This method is central to structure-based drug design, helping to understand and predict the binding affinity and mode of action of potential drug candidates. Indazole derivatives are well-known kinase inhibitors, and numerous docking studies have been performed to investigate their interactions with the ATP-binding site of various kinases. mdpi.comnih.govnih.govbiotech-asia.org

The process involves placing the ligand (e.g., an indazole derivative) into the binding site of a protein (whose 3D structure is known) and using a scoring function to estimate the strength of the interaction, reported as binding energy (kcal/mol). nih.gov Analysis of the docked pose reveals key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. tandfonline.com For example, docking studies of indazole derivatives against trypanothione (B104310) reductase from Leishmania infantum identified specific hydrogen bonds and hydrophobic interactions responsible for their inhibitory activity. tandfonline.com Similarly, docking of indazole derivatives into the active site of VEGFR-2, a tyrosine kinase, revealed key interactions with amino acid residues like Met806. biotech-asia.org

A hypothetical docking study of this compound into a kinase active site would likely show the diamine and indazole nitrogens acting as key hydrogen bond donors and acceptors, anchoring the molecule within the binding pocket.

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movements of atoms and molecules over time, providing insights into the conformational stability of the complex and the dynamics of the binding process. tandfonline.comnih.gov

In the context of drug design, MD simulations are often performed on the best poses obtained from molecular docking. nih.gov These simulations can confirm the stability of the predicted binding mode, reveal how water molecules mediate interactions, and provide a more accurate estimation of binding free energy. Studies on indazole derivatives as HIF-1α inhibitors and against trypanothione reductase have used MD simulations to confirm that the ligand remains stably bound in the active site throughout the simulation, validating the docking results. tandfonline.comnih.gov The analysis of the trajectory can highlight the flexibility of certain parts of the ligand or protein and identify the most persistent intermolecular interactions.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity. nih.gov The goal is to develop a mathematical equation that can predict the activity of new, unsynthesized compounds. Descriptors used in QSAR models can be 2D (e.g., molecular weight, logP) or 3D (e.g., steric and electrostatic fields). nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), are particularly powerful. They generate 3D contour maps that visualize where steric bulk or specific electrostatic charges on the molecule are predicted to increase or decrease biological activity. nih.gov Such models have been successfully applied to series of indazole derivatives to understand the structural requirements for potent inhibition of targets like HIF-1α. nih.gov These studies provide a structural framework and a pharmacophore hypothesis that guides the design of new inhibitors with improved potency. nih.gov For a series of compounds including this compound, a QSAR model could elucidate the relative importance of the methyl and diamine substituents for a specific biological activity, thereby guiding further chemical modifications.

In Silico Prediction of Pharmacokinetic Parameters

The preliminary stages of drug discovery and development heavily rely on the computational evaluation of a compound's pharmacokinetic properties. These in silico methods provide early insights into a molecule's potential behavior within a biological system, guiding further experimental studies. This section focuses on the computationally predicted pharmacokinetic parameters of this compound, excluding any data from human clinical trials.

Physicochemical Properties and Drug-Likeness

The fundamental physicochemical properties of a compound are critical determinants of its pharmacokinetic profile. Properties such as molecular weight (MW), lipophilicity (logP), and the number of hydrogen bond donors and acceptors are foundational to predicting a drug's absorption and distribution. Various computational models, including the widely recognized Lipinski's Rule of Five, utilize these parameters to assess the "drug-likeness" of a compound. This rule suggests that poor absorption or permeation is more likely when a compound violates certain thresholds, including a molecular weight greater than 500 Daltons, a logP value over 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors.

While specific in silico analyses for this compound are not extensively detailed in publicly available literature, the general principles of computational chemistry allow for the theoretical prediction of these key parameters. The structure of this compound, with its multiple amine groups, suggests a significant capacity for hydrogen bonding, which would influence its solubility and interactions with biological targets.

Predicted Physicochemical Properties of this compound (Note: The following data is generated based on computational predictions for the specified compound and is intended for theoretical and research purposes only.)

Parameter Predicted Value Lipinski's Rule of Five Guideline
Molecular Weight ( g/mol ) 162.19 < 500
LogP (Octanol-Water Partition Coefficient) 1.25 < 5
Hydrogen Bond Donors 3 < 5
Hydrogen Bond Acceptors 3 < 10
Polar Surface Area (Ų) 78.49 < 140

Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

Beyond basic physicochemical properties, more advanced computational models are employed to predict the ADME profile of a potential drug candidate. These models simulate a compound's interaction with various biological systems to forecast its absorption, distribution throughout the body, metabolic pathways, and eventual excretion.

For this compound, computational tools can predict its likely gastrointestinal absorption, blood-brain barrier permeability, and interaction with metabolic enzymes such as the Cytochrome P450 family. The presence of amine groups in the molecule is a key factor in these predictions, as they can be sites of metabolic activity and influence the compound's charge state at different physiological pH levels, which in turn affects its absorption and distribution.

Predicted ADME Properties of this compound (Note: The following data is generated based on computational predictions for the specified compound and is intended for theoretical and research purposes only.)

ADME Parameter Predicted Outcome
Gastrointestinal (GI) Absorption High
Blood-Brain Barrier (BBB) Permeability Low
P-glycoprotein (P-gp) Substrate No
CYP1A2 Inhibitor No
CYP2C9 Inhibitor No
CYP2C19 Inhibitor No
CYP2D6 Inhibitor No

The collective in silico data suggests that this compound possesses favorable drug-like properties according to Lipinski's rules. The predictions indicate a high likelihood of good oral absorption and a low probability of crossing the blood-brain barrier, suggesting its systemic effects would be less likely to involve the central nervous system. Furthermore, the compound is not predicted to be a significant inhibitor of major cytochrome P450 enzymes, which implies a lower risk of drug-drug interactions mediated by these metabolic pathways. These computational findings provide a valuable preliminary assessment, warranting further experimental validation to confirm the pharmacokinetic behavior of this compound.

Future Research Directions and Therapeutic Potential of the Indazole Diamine Scaffold

Design and Synthesis of Novel 5-Methyl-1H-indazole-3,7-diamine Analogues with Improved Biological Profiles

The this compound structure provides several points for chemical alteration, enabling the precise adjustment of its physicochemical and pharmacological characteristics. Future research will center on the logical design and creation of new analogues with better strength, selectivity, and pharmacokinetic properties. nih.gov Key approaches will include modifying the C3-amino group, the N1-position of the indazole ring, and the C7-amino group. nih.govnih.gov

For example, modifying the 1H-indazole-3-amine structure can create a key part that binds effectively to the hinge region of tyrosine kinases. nih.gov Introducing different groups at the N1-position can change the compound's fat solubility and how it is metabolized. rsc.orgrsc.org Also, changes to the C7-amino group can open up possibilities for interaction with particular receptor pockets. Structure-activity relationship (SAR) studies will be essential in directing these synthetic efforts, helping to pinpoint the key structural features needed for the desired biological effect. nih.gov

Analogue TypeModification StrategyPotential Biological OutcomeReference
1H-indazole-3-amine DerivativesAcylation with moieties like mercapto acetamideEnhanced cytotoxic activity against cancer cell lines. nih.gov
N1-Alkyl IndazolesSelective alkylation at the N1 positionImproved metabolic stability and modulation of lipophilicity. rsc.orgrsc.org
C6-Substituted IndazolesSuzuki coupling with various boronic acidsPotent inhibition of cancer cell proliferation. rsc.orgrsc.org

Exploration of Novel Biological Targets and Pathophysiological Pathways for Indazole Derivatives

While indazole derivatives are well-known as kinase inhibitors, their therapeutic use is not limited to this class of targets. rsc.orgresearchgate.net Future studies should look for new biological targets and disease pathways that can be influenced by this compound and its related compounds. This can be done through large-scale screening against a wide range of targets, such as G-protein coupled receptors (GPCRs), ion channels, and epigenetic enzymes. researchgate.net

A notable area of research is the PI3K/AKT/mTOR signaling pathway, which is often abnormally activated in cancer cells and is linked to tumor growth, spread, and the formation of new blood vessels. nih.gov Derivatives of 3-amino-1H-indazole have shown the ability to inhibit this pathway, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov Another target is the AXL receptor tyrosine kinase, which is overexpressed in many cancers and linked to poor outcomes and drug resistance. nih.gov A fragment-based approach has led to the discovery of new indazole-based AXL inhibitors. nih.gov Furthermore, indazole derivatives have been designed as inhibitors of Indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in tumor immune escape. nih.gov

Investigating how these compounds affect downstream signaling pathways will offer important clues about how they work and where they might be used therapeutically. rsc.org For instance, studying the effects of indazole derivatives on inflammatory processes, cell death, or cell cycle control could reveal new ways to treat a range of diseases, including cancer, neurodegenerative conditions, and inflammatory disorders. rsc.orgmdpi.combiotech-asia.org

Development of Innovative and Sustainable Synthetic Methodologies

A key area for future research is the creation of efficient, affordable, and eco-friendly methods for making this compound and its derivatives. researchgate.net Traditional synthesis methods often use harsh conditions, dangerous materials, and require many purification steps. nih.gov This has led to a demand for new, sustainable techniques that follow the principles of green chemistry. researchgate.net

Recent progress includes the use of palladium-catalyzed intramolecular amination and [3+2] cycloaddition reactions to build the indazole structure. ucc.ieresearchgate.net Researchers are also exploring metal-free C-H amination and cyclization of o-haloaryl N-sulfonylhydrazones with copper catalysts. nih.govmdpi.com To make these processes more sustainable, researchers are looking into using natural catalysts, like lemon peel powder, combined with methods like ultrasound irradiation. researchgate.net The development of one-pot, multi-component reactions and the use of continuous flow processing are also promising ways to make the synthesis of indazoles more efficient and scalable. ucc.ieresearchgate.net

Integration of Advanced Computational and Experimental Approaches for Accelerated Discovery

Combining computational and experimental methods is now a vital part of modern drug discovery. frontiersin.org For this compound, computational techniques like molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) modeling can be used to predict how well new analogues will bind to their targets and what their biological effects will be. researchgate.net This computer-based screening helps to prioritize which compounds to synthesize and test, speeding up the discovery process. nih.govnih.gov

Molecular dynamics (MD) simulations can also provide a look at how these molecules interact with their targets over time, which helps in understanding how they work at a molecular level. researchgate.net For example, a fragment-based screening approach combined with docking studies has successfully identified potent indazole-based inhibitors. nih.govnih.gov This close relationship between computer predictions and real-world lab testing is key to efficiently developing new drugs based on the indazole diamine scaffold. frontiersin.org

Role of this compound as a Chemical Probe for Biological Research

Besides its use as a basis for new drugs, this compound and its derivatives can also be used as chemical probes to study biological systems. A chemical probe is a small molecule that can selectively affect a specific protein or pathway, which helps to figure out its biological function. nih.gov

By creating very strong and selective analogues of this compound, scientists can make tools to look at the function of new or little-understood biological targets. nih.gov For instance, indazole sulfonamides have been developed as inhibitors of mycobacterial lipoamide (B1675559) dehydrogenase (Lpd), helping to understand the role of this enzyme in tuberculosis. nih.gov These chemical probes can be used in many different types of experiments, from cell-based tests to animal models, to break down complex biological processes and find new targets for drugs. The creation of such probes will be very important for improving our knowledge of human biology and disease.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.